5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(6-cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-9(3-1)12-5-13(15-8-14-12)16-6-11-4-10(16)7-17-11/h5,8-11H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPOTAJIKKVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC4CC3CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[221]heptane typically involves multiple steps, starting with the preparation of the cyclobutylpyrimidine coreCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Biological Activity
5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of bicyclic amines and contains a pyrimidine moiety, which is often associated with various biological activities. Its structural characteristics contribute to its interaction with biological targets.
The primary mechanism of action for 5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves inhibition of specific enzyme pathways that are crucial for cellular signaling and proliferation. Notably, it has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cancer cell growth and survival .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : The inhibition of PI3K has been linked to reduced tumor growth in various cancer models, making it a candidate for cancer therapy .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems influenced by its bicyclic structure .
In Vitro Studies
In vitro studies have demonstrated that 5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane can significantly reduce cell viability in cancer cell lines, such as breast and prostate cancer cells. These studies typically involve assessing cell proliferation using assays like MTT or XTT, where treated cells show a marked decrease in viability compared to controls.
In Vivo Studies
Animal models have further corroborated the in vitro findings, with studies showing that administration of the compound leads to tumor regression and improved survival rates in xenograft models. For instance, mice treated with the compound exhibited a significant reduction in tumor size compared to untreated controls.
Q & A
What are the critical steps for synthesizing 5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane with high purity?
Level : Basic
Answer :
The synthesis involves:
Core Bicyclic Formation : Construct the 2-thia-5-azabicyclo[2.2.1]heptane core using cyclization reactions, often requiring protection/deprotection strategies for nitrogen and sulfur atoms to avoid side reactions .
Pyrimidine Substitution : Introduce the 6-cyclobutylpyrimidin-4-yl moiety via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmosphere .
Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or acetonitrile.
Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using /-NMR and high-resolution mass spectrometry (HRMS) .
How can the molecular conformation of this compound be validated experimentally?
Level : Basic
Answer :
Use a combination of:
- X-ray Crystallography : Resolve the bicyclic core and cyclobutyl-pyrimidine orientation.
- NOESY NMR : Detect through-space interactions (e.g., between cyclobutyl protons and pyrimidine ring protons) to confirm spatial arrangement .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate bond angles and torsional strain .
What in vitro assays are suitable for preliminary assessment of biological activity?
Level : Basic
Answer :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
- Cellular Uptake : Measure permeability via Caco-2 monolayers with LC-MS quantification .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells at 10–100 µM concentrations .
Note : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs.
How can structure-activity relationship (SAR) studies optimize this compound for target binding?
Level : Advanced
Answer :
Design derivatives by modifying:
What computational strategies predict metabolic stability of derivatives?
Level : Advanced
Answer :
- CYP450 Metabolism : Use Schrödinger’s SiteMap to identify vulnerable sites (e.g., cyclobutyl C-H bonds).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational flexibility and solvent exposure .
- In Silico Tools : SwissADME predicts clearance rates; MetaSite models Phase I/II metabolism pathways .
How should conflicting solubility data from different solvents be resolved?
Level : Advanced
Answer :
| Solvent | Reported Solubility (mg/mL) | Source | Method |
|---|---|---|---|
| DMSO | 12.5 ± 0.8 | Shake-flask HPLC | |
| PBS (pH 7.4) | 0.3 ± 0.1 | Nephelometry | |
| Resolution : |
Replicate experiments using standardized buffers (e.g., USP pH 1.2–7.4).
Assess aggregation via dynamic light scattering (DLS).
Apply Hansen Solubility Parameters (HSP) to identify optimal co-solvents (e.g., PEG-400) .
What formulation strategies improve bioavailability for in vivo studies?
Level : Basic
Answer :
- Nanoprecipitation : Use PLGA nanoparticles (70–100 nm) to enhance aqueous dispersion .
- Solid Dispersion : Prepare with HPMCAS-LF polymer via spray drying (Tg > 50°C) .
- Pharmacokinetics : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; quantify plasma levels via LC-MS/MS .
How do stereochemical variations in the bicyclic core affect target selectivity?
Level : Advanced
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
